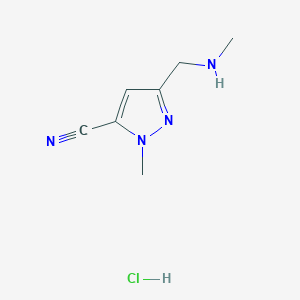
Dichlorodi-m-methoxybis(pyridine)dicopper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorodi-m-methoxybis(pyridine)dicopper: is a coordination compound with the molecular formula C12H16Cl2Cu2N2O2 This compound features two copper atoms coordinated with pyridine and methoxy groups, along with chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorodi-m-methoxybis(pyridine)dicopper typically involves the reaction of copper(II) chloride with pyridine and methanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme is as follows:
2CuCl2+2C5H5N+2CH3OH→Cu2(C5H5N)2(OCH3)2Cl2
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, scaling up the production involves similar reaction conditions with enhanced purification steps to ensure the compound’s purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions: Dichlorodi-m-methoxybis(pyridine)dicopper undergoes various chemical reactions, including:
Oxidation: The copper centers can be oxidized, leading to changes in the compound’s coordination environment.
Reduction: The compound can be reduced, affecting the copper oxidation state and potentially altering its reactivity.
Substitution: Ligands such as pyridine and methoxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve other nitrogen or oxygen donor ligands.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while substitution reactions can produce a variety of new coordination compounds.
Wissenschaftliche Forschungsanwendungen
Dichlorodi-m-methoxybis(pyridine)dicopper has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the activation of small molecules.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying metalloproteins and enzyme mimics.
Medicine: Research is ongoing into its potential use in developing new therapeutic agents, particularly in the field of cancer treatment.
Industry: It is explored for its potential in materials science, including the development of new materials with unique electronic and magnetic properties.
Wirkmechanismus
The mechanism by which Dichlorodi-m-methoxybis(pyridine)dicopper exerts its effects involves the coordination of copper centers with various ligands. The copper atoms can participate in redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Dichlorobis(pyridine)copper(II): Similar structure but lacks the methoxy groups.
Dichlorobis(ethylenediamine)copper(II): Contains ethylenediamine ligands instead of pyridine and methoxy groups.
Dichlorobis(2,2’-bipyridine)copper(II): Features 2,2’-bipyridine ligands.
Uniqueness: Dichlorodi-m-methoxybis(pyridine)dicopper is unique due to the presence of both pyridine and methoxy ligands, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific catalytic and research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
15338-24-6 |
|---|---|
Molekularformel |
C8H18O3Si |
Molekulargewicht |
0 |
Synonyme |
Dichlorodi-m-methoxybis(pyridine)dicopper |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





